![molecular formula C27H36O9 B1201268 9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid is a natural product found in Xylaria with data available.
Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Complex Molecule Synthesis : Research on complex molecules, such as the one , often explores synthetic methodologies that enable the formation of intricate structures. For example, the work on xanthones from endophytic fungi and the synthesis of novel bicyclo[3.3.1]nonane derivatives highlights advanced synthetic strategies for producing complex organic compounds with potential biological activities (Liao et al., 2018; Klaić et al., 2002).
Coordination Chemistry : Studies on coordination chemistry, such as the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, provide insights into the design and synthesis of ligands that are highly preorganized for specific coordination geometries. This is crucial for developing metal-based drugs or catalytic systems (Comba et al., 2016).
Chemical Characterization : Detailed chemical characterization, including NMR, UV, IR, and MS, plays a vital role in understanding the properties of complex molecules. For instance, the characterization of new natural products from microfungi demonstrates the importance of comprehensive analytical techniques in elucidating molecular structures (Healy et al., 2004).
Potential Applications
Biological Activity : Complex organic molecules often exhibit diverse biological activities. For example, compounds isolated from endophytic fungi and marine sources have been evaluated for cytotoxic effects against cancer cell lines, highlighting the potential of such molecules in drug discovery (Jiang et al., 2014).
Material Science Applications : The synthesis of molecules with specific structural features can lead to materials with unique properties. The development of novel esters and alcohols containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one illustrates how organic synthesis can contribute to the creation of new materials (Hanzawa et al., 2012).
Chemiluminogenic Properties : Research on compounds with chemiluminogenic properties offers potential applications in biochemical assays, sensors, and imaging technologies. The study of 10-methyl-9-(phenoxycarbonyl)acridinium cations in organic environments exemplifies how understanding the chemiluminogenic properties of molecules can lead to the development of novel analytical tools (Krzymiński et al., 2010).
properties
Product Name |
9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
|---|---|
Molecular Formula |
C27H36O9 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
9-formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
InChI |
InChI=1S/C27H36O9/c1-12(2)17-7-14-8-24(10-28)16-6-5-13(3)15(16)9-25(14,26(17,24)23(30)31)11-33-27-21(29)19-18(32-4)20(35-27)22(34-19)36-27/h7,10,12-16,18-22,29H,5-6,8-9,11H2,1-4H3,(H,30,31) |
InChI Key |
NPDHWZIIOIVKIA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC56C(C7C(C(O5)C(O7)O6)OC)O |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC56C(C7C(C(O5)C(O7)O6)OC)O |
synonyms |
SCH 57404 SCH-57404 SCH57404 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)
![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)
![(4R,5R,6S)-4-[(1R)-1,2-dimethoxyethyl]-2-(furan-2-yl)-5-methoxy-6-(methoxymethyl)-1,3-dioxane](/img/structure/B1201192.png)

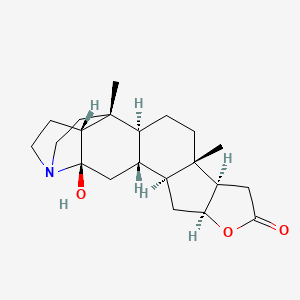
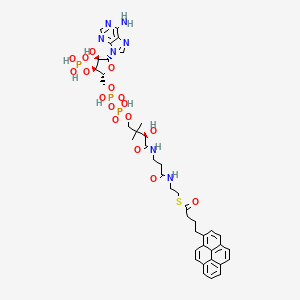
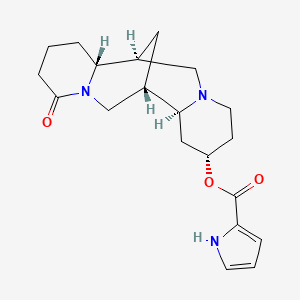

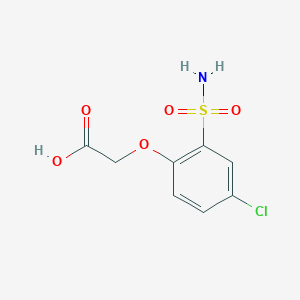
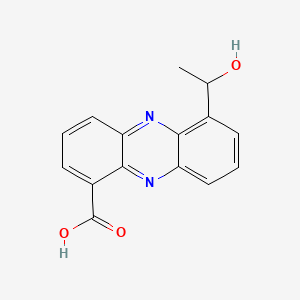

![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)